

# An In-depth Technical Guide on the Toxicology and Safety of Tetradecane

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## Compound of Interest

Compound Name: Tetradecane

Cat. No.: B157292

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Prepared for: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Tetradecane** (C<sub>14</sub>H<sub>30</sub>) is a straight-chain alkane used in various industrial applications and as a component in fuel mixtures. This document provides a comprehensive overview of its toxicological profile, drawing from standardized guideline studies. Overall, **tetradecane** exhibits low acute toxicity via oral and dermal routes. It is not classified as a skin or eye irritant, nor is it a skin sensitizer. The primary hazard identified is aspiration toxicity, which can be fatal if the liquid is swallowed and enters the airways. While some older studies suggested potential carcinogenicity, current data from standardized assays do not classify it as a germ cell mutagen or a carcinogen. This guide synthesizes the available quantitative data, details key experimental protocols, and presents logical workflows for toxicological assessment.

## Quantitative Toxicology Data

The following tables summarize the key toxicological endpoints for **tetradecane** based on available data.

### Table 2.1: Acute Toxicity

Test Guideline (e.g., OECD)	Species	Route	Endpoint	Value	Classification
OECD 401	Rat	Oral	LD50	> 5,000 - 15,000 mg/kg	Not Classified[1][2]
OECD 402	Rabbit	Dermal	LD50	> 5,000 mg/kg	Not Classified[1][2][3]
OECD 403 (similar)	Rat	Inhalation	LC50 (4h)	> 4.95 mg/L (vapor)	Not Classified

**Table 2.2: Irritation and Sensitization**

Test Guideline (e.g., OECD)	Species	Endpoint	Result	Classification
OECD 404	Rabbit	Skin Irritation	No skin irritation	Not Classified[2][4]
OECD 405	Rabbit	Eye Irritation	No eye irritation	Not Classified[2][4]
OECD 406	Guinea Pig	Skin Sensitization	Did not cause sensitization	Not a Sensitizer[2]

Note: While standard tests indicate no irritation, prolonged or repeated exposure may cause skin dryness or cracking. Some studies have identified **tetradecane** as a key constituent in jet fuel responsible for dermal irritation after repeated exposures[5][6].

**Table 2.3: Repeated Dose Toxicity**

Test Guideline (e.g., OECD)	Species	Route	Duration	Key Findings
OECD 408 / 411	Data not available	Data not available	90-day	No specific 90-day studies were identified in the search results.

**Table 2.4: Genotoxicity**

Test Guideline (e.g., OECD)	Test System	Metabolic Activation	Result	Classification
OECD 471 (Ames)	S. typhimurium	With and without S9	No specific data available, but generally classified as not mutagenic.[2]	Not Classified as Mutagenic
In vivo	Data not available	N/A	No data available	Not Classified

**Table 2.5: Carcinogenicity**

Test Guideline (e.g., NTP)	Species	Route	Findings	Classification
N/A	Mouse	Skin	Equivocal tumorigenic agent by RTECS criteria; tumors at the site of application.[1]	Not Classified by IARC, NTP, or OSHA[2]

Note: Some sources indicate **tetradecane** acted as a tumor promoter in two-stage carcinogenicity studies with benzo[a]pyrene in mice[7]. However, it is not listed as a carcinogen by major regulatory bodies.

**Table 2.6: Aspiration Toxicity**

Endpoint	Finding	Classification
Aspiration Hazard	May be fatal if swallowed and enters airways.[2][3]	Category 1

## Detailed Experimental Protocols

Understanding the methodology behind the data is critical for interpretation. Below are detailed protocols for key toxicological assays relevant to **tetradecane**'s profile.

### Protocol: OECD TG 404 - Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

- Principle: A single dose of the test substance is applied to the skin of an animal, with untreated skin serving as a control. The degree of irritation is scored at specific intervals.[8] A sequential testing strategy, often starting with in vitro methods, is recommended to minimize animal use.[5][9]
- Test Animal: The albino rabbit is the preferred species.[5][10] Healthy, young adult animals with intact skin are used.
- Procedure:
  - Preparation: Approximately 24 hours before the test, fur is removed from the dorsal area of the animal's trunk.[10]
  - Application: A dose of 0.5 mL (for liquids like **tetradecane**) is applied to a small area of skin (approx. 6 cm<sup>2</sup>) under a gauze patch.[5]
  - Exposure: The exposure period is 4 hours.[5] After exposure, any residual test substance is removed.

- Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[\[10\]](#) Observations can continue for up to 14 days to assess the reversibility of the effects.[\[5\]](#)
- Scoring and Interpretation: Lesions are scored based on a standardized scale. If effects persist to the end of the 14-day observation period, the substance is considered an irritant.[\[5\]](#) For **tetradecane**, the result was "No skin irritation".[\[2\]](#)[\[4\]](#)

## Protocol: OECD TG 471 - Bacterial Reverse Mutation Test (Ames Test)

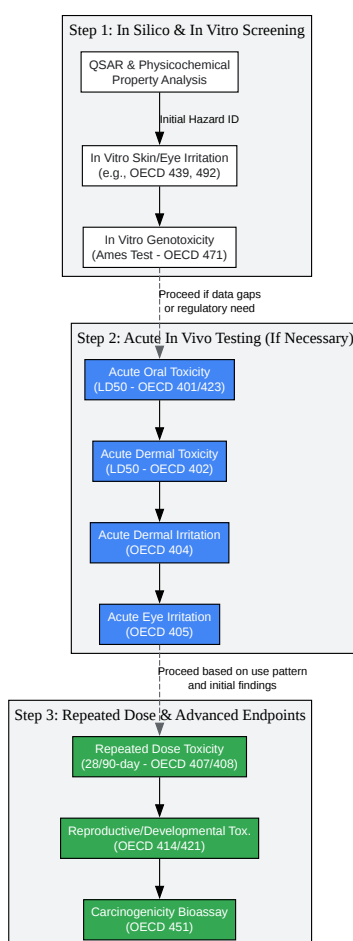
This in vitro assay is used to detect gene mutations and is a primary screening tool for genotoxic potential.

- Principle: The test uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations (base substitutions and frameshifts).[\[11\]](#)[\[12\]](#) When exposed to a mutagen, the bacteria may undergo a reverse mutation, restoring their ability to synthesize the required amino acid and form colonies on a deficient medium.[\[11\]](#)
- Test System:
  - Bacterial Strains: A minimum of five strains is used, typically including *S. typhimurium* TA98, TA100, TA1535, and TA1537 (or TA97a), and *E. coli* WP2 uvrA (pKM101).[\[11\]](#)[\[13\]](#)[\[14\]](#)
  - Metabolic Activation: Since some chemicals only become mutagenic after being metabolized, the test is performed both with and without a mammalian metabolic activation system (S9 mix), which is a liver fraction from Aroclor- or phenobarbital-induced rats.[\[12\]](#)[\[15\]](#)
- Procedure:
  - Method: The plate incorporation method or pre-incubation method is used.[\[11\]](#) The test substance, bacterial culture, and S9 mix (if used) are combined and plated on a minimal agar medium.

- Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate concentration range.[16] At least five different analyzable concentrations are tested.[16]
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Data Interpretation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in the mean number of revertants, typically a two- to three-fold increase over the solvent control.[12]

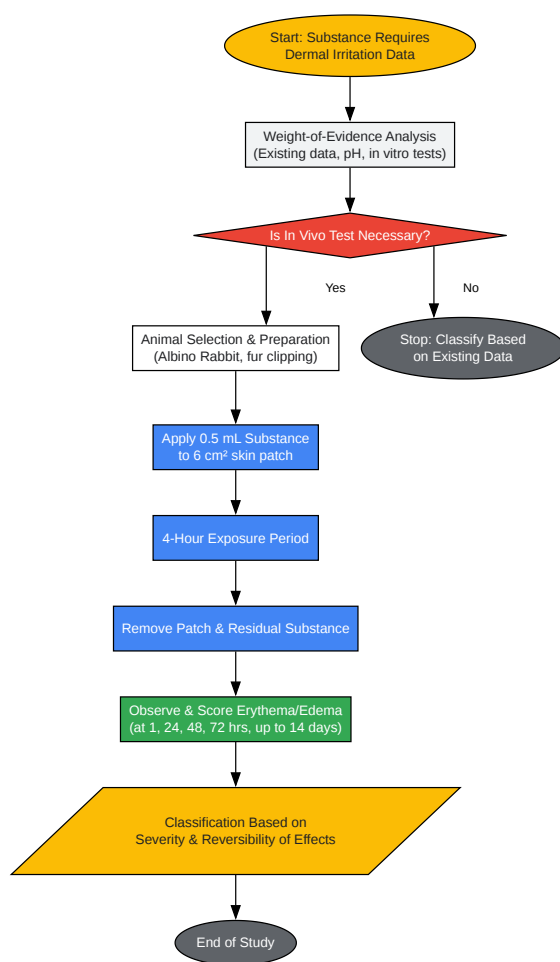
## Visualized Workflows and Logical Models

The following diagrams, rendered using Graphviz, illustrate the logical workflows in toxicological assessment.



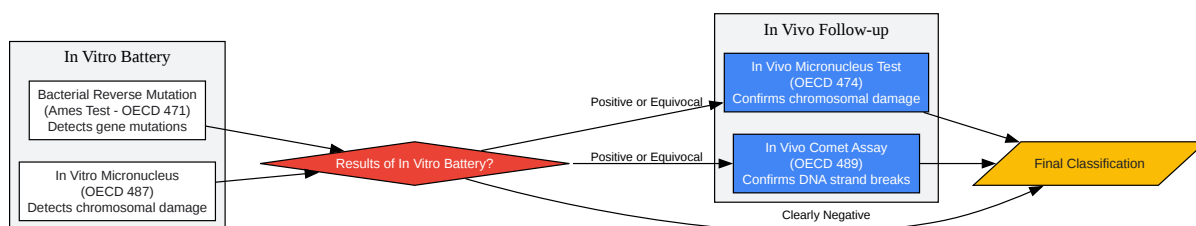
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Caption: Tiered approach to toxicological safety assessment.



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Caption: Experimental workflow for the OECD 404 skin irritation test.



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Caption: Tiered testing strategy for genotoxicity assessment.

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